1,2-Propadiene, 1,1-difluoro-

Übersicht

Beschreibung

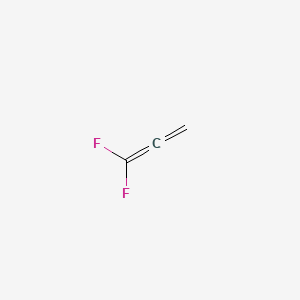

1,2-Propadiene, 1,1-difluoro- is a chemical compound with the molecular formula C₃H₂F₂

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Propadiene, 1,1-difluoro- can be synthesized through several methods. One common approach involves the fluorination of propadiene derivatives. For instance, the reaction of 1,2-propadiene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield 1,2-Propadiene, 1,1-difluoro- under controlled conditions .

Industrial Production Methods

Industrial production of 1,2-Propadiene, 1,1-difluoro- typically involves large-scale fluorination processes. These processes often use fluorinated acetate salts and other fluorinating agents to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Propadiene, 1,1-difluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form difluorinated carbonyl compounds.

Reduction: Reduction reactions can convert it into difluorinated alkanes.

Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluorinated alkanes, carbonyl compounds, and substituted propadiene derivatives. These products are valuable intermediates in organic synthesis and have applications in various industries .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,2-Propadiene, 1,1-difluoro- involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These double bonds allow for the formation of reactive intermediates, such as carbocations and radicals, which can undergo further transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which stabilize certain intermediates and facilitate specific reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Propadiene: The parent compound without fluorine substitution.

1,1-Difluoroethene: A simpler difluorinated compound with a single double bond.

1,1-Difluorocyclopropane: A cyclic analog with similar fluorine substitution.

Uniqueness

1,2-Propadiene, 1,1-difluoro- is unique due to its cumulated double bonds and the presence of two fluorine atoms. This combination imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to form chiral intermediates and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

1,2-Propadiene, 1,1-difluoro- (also known as difluoropropadiene) is a compound with the chemical formula CHF. It is an organofluorine compound that has garnered attention for its potential applications in various fields, including organic synthesis and materials science. This article discusses the biological activity of this compound, synthesizing findings from diverse sources.

Structure and Stability

1,2-Propadiene, 1,1-difluoro- features a conjugated diene structure with two fluorine atoms attached to one of the terminal carbon atoms. The presence of fluorine significantly influences its reactivity and stability. The compound exhibits properties typical of both alkenes and fluorinated hydrocarbons, making it a versatile building block in synthetic chemistry.

Toxicity and Safety

According to PubChem, 1,2-Propadiene, 1,1-difluoro- is classified as a hazardous chemical. Its inhalation can lead to respiratory irritation and other health risks. Proper safety measures should be taken when handling this compound in laboratory settings .

Cytotoxicity

A case study involving related difluorinated compounds revealed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective toxicity towards certain types of cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the unique interactions that fluorinated groups have with biological membranes and cellular targets .

Enzymatic Interactions

Fluorinated compounds can also influence enzymatic activity. Research indicates that the incorporation of fluorine into organic molecules can alter their binding affinity to enzymes. This characteristic may enhance or inhibit enzymatic reactions depending on the specific biological context. Studies focusing on difluoropropadiene derivatives could provide insights into their potential as enzyme inhibitors or activators .

Synthesis and Applications

Recent advancements in synthetic methodologies have highlighted the utility of 1,2-Propadiene, 1,1-difluoro- in organic synthesis. Its ability to participate in cross-coupling reactions and other transformations makes it a valuable precursor for creating complex molecules. For example, research has shown that difluoropropadiene can be effectively used in the formation of carbon-carbon bonds through palladium-catalyzed reactions .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Toxicity Level | Applications |

|---|---|---|---|

| 1,2-Propadiene, 1,1-difluoro | Potential antimicrobial properties | Hazardous | Organic synthesis |

| Related difluorinated compounds | Selective cytotoxicity against cancer cells | Varies | Drug development |

Eigenschaften

InChI |

InChI=1S/C3H2F2/c1-2-3(4)5/h1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKSFZGDAZPYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195620 | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-64-8 | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propadiene, 1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.